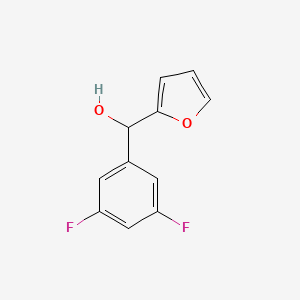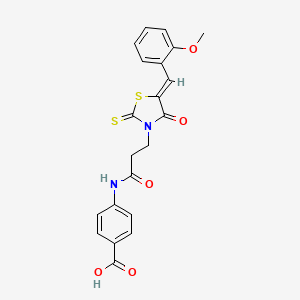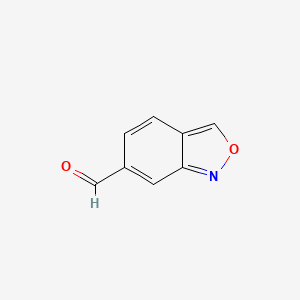
N-(4-aminobutyl)-N-methylcyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ABEI is a chemiluminescent reagent used for the detection of a wide variety of proteins .
Synthesis Analysis
ABEI-functionalized materials have been synthesized via various methods. For instance, ABEI-functionalized CuFe2O4 magnetic nanomaterial was synthesized using a solvothermal and post-functionalization method . Another study reported the synthesis of ABEI-functionalized graphene composite via a hydrothermal reaction and π–π stacking .Molecular Structure Analysis
The empirical formula of ABEI is C6H14N2O, and its molecular weight is 130.19 .Chemical Reactions Analysis
ABEI has been used in chemiluminescence (CL) reactions. For example, it was used as an energy donor in a CL system for the detection of tyrosine . In another study, ABEI was used in a CL reaction with H2O2 to generate intensive and long-lasting light .Physical And Chemical Properties Analysis
ABEI is a solid compound . Its density is approximately 0.948±0.06 g/cm3, and it has a boiling point of 120°C/0.6mmHg .科学的研究の応用
Psychopharmacological Therapies : N-(4-aminobutyl)-N-methylcyclopropanamine and similar compounds have been explored for their potential in psychopharmacology, particularly as adjuncts to psychotherapy for psychiatric disorders. Research indicates that compounds like MDMA, which share structural similarities, show promise in treating conditions such as post-traumatic stress disorder, social anxiety, and anxiety associated with life-threatening illnesses. These compounds are being investigated for their ability to facilitate psychotherapeutic interventions rather than serving as standalone treatments (Mithoefer, Grob, & Brewerton, 2016).
GABAB Receptor Modulation : Studies have focused on the modulation of the γ-Aminobutyric acid B (GABAB) receptor, a therapeutic target for drug addiction, pain, anxiety, and depression. Positive allosteric modulators of the GABAB receptor, such as BHF177, have been investigated for their therapeutic effects and side-effect profiles in comparison to traditional agonists like baclofen. The research aims to understand the potential sedative and cognitive effects of these modulators, providing insights into their suitability for clinical use (Li et al., 2013).
Neuropharmacology and Convulsion Treatment : The exploration of 1-aminocyclopropanecarboxylic acid derivatives, which are potent ligands for strychnine-insensitive glycine receptors on the N-methyl-D-aspartate receptor complex, has provided valuable insights into the treatment of convulsions. These compounds offer potential therapeutic strategies for neuropathologies associated with excessive activation of N-methyl-D-aspartate receptor-coupled cation channels, highlighting the importance of understanding receptor modulation in the development of anticonvulsant therapies (Skolnick et al., 1989).
Antiviral Research : The antiviral properties of cyclopropane analogues, including those related to N-(4-aminobutyl)-N-methylcyclopropanamine, have been extensively studied. These compounds have been evaluated for their efficacy against various viruses, including human and murine cytomegalovirus, highlighting the potential of cyclopropane derivatives in antiviral therapy. The research focuses on understanding the structure-activity relationships and optimizing the therapeutic potential of these compounds (Zhou et al., 2004).
作用機序
Target of Action
N-(4-aminobutyl)-N-methylcyclopropanamine, also known as agmatine, is a naturally occurring compound derived from the amino acid arginine . It interacts with several molecular targets, including neurotransmitter systems, ion channels, nitric oxide (NO) synthesis, and polyamine metabolism .
Mode of Action
Agmatine exerts its effects by modulating these targets. For instance, it has been shown to inhibit NMDA and nicotinic acetylcholine receptors, which are involved in pain perception and neuroprotection . It also inhibits nitric oxide synthase enzymes, which play a role in the regulation of blood flow and neurotransmission .
Biochemical Pathways
Agmatine is involved in various biochemical pathways. It is synthesized from L-arginine by the enzyme arginine decarboxylase and can be hydrolyzed by agmatinase into urea and putrescine . Putrescine, a polyamine, is involved in regulating cell growth and function . Agmatine can also regulate the production of polyamines, which are crucial for cell proliferation .
Pharmacokinetics
It is known that it can cross the blood-brain barrier, indicating that it may have central effects . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Agmatine has been shown to have neuroprotective effects, possibly due to its ability to modulate multiple molecular targets . It also has analgesic properties and can enhance the pain-relieving effects of opioids . Furthermore, it has been shown to have antidepressant-like effects in animal models .
Action Environment
The action of agmatine can be influenced by various environmental factors. For instance, the presence of reactive oxygen species (ROS) can enhance the electrochemiluminescence of agmatine, which could be used for the detection of ROS . Additionally, the pH and temperature of the environment can affect the stability and efficacy of agmatine .
Safety and Hazards
将来の方向性
ABEI-functionalized materials have potential applications in various fields. For instance, ABEI-functionalized silver nanoclusters with a dual catalytic center have been suggested for use in bioassays and biosensors . Another study suggested that ABEI-functionalized graphene composite could be used for constructing biosensors and bioassays .
特性
IUPAC Name |
N'-cyclopropyl-N'-methylbutane-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-10(8-4-5-8)7-3-2-6-9/h8H,2-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYJBGKJWZMFOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCN)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,3aR,6aS)-3-(4-methoxyphenyl)-2-methyl-5-[3-(trifluoromethyl)phenyl]-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2952810.png)
![N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide](/img/structure/B2952813.png)

![Tert-butyl 6-(aminomethyl)-2,2-difluoro-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2952815.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-methoxyacetamide](/img/structure/B2952818.png)

![2-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-N-methylacetamide](/img/structure/B2952821.png)


![4-Methyl-6-(2-methylphenyl)-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2952825.png)

![4-(2,5-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2952827.png)

![N-[4-(Benzimidazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2952829.png)